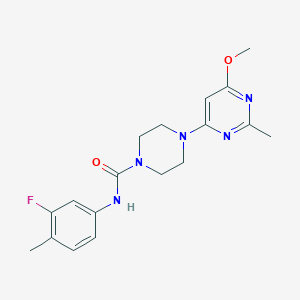
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN5O2 and its molecular weight is 359.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex molecular structure, is gaining attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is C18H22FN5O2 with a molecular weight of approximately 359.4 g/mol. Its structure features a piperazine ring linked to a carboxamide group and various aromatic and heterocyclic components, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN5O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 946231-45-4 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key methods include:
- Formation of the piperazine ring : This is achieved through cyclization reactions involving appropriate precursors.
- Carboxamide linkage : The introduction of the carboxamide group is critical for enhancing the compound's binding affinity to target proteins.
- Functional group modifications : Various functional groups are introduced to optimize pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of specific kinases that play pivotal roles in cellular signaling pathways. By disrupting these pathways, the compound can potentially inhibit cancer cell proliferation and survival.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant activity against various kinases associated with cancer progression. For instance, studies have shown that derivatives targeting BRAF(V600E) and EGFR kinases demonstrate promising anticancer efficacy .
Selectivity for Dopamine Receptors
In related studies, compounds structurally similar to this compound have been evaluated for their selectivity towards dopamine receptors, particularly D3 receptors. Findings suggest that modifications in the carboxamide linker can enhance selectivity, which may have implications for treating neuropsychiatric disorders .
In Vitro Studies
Recent in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value in the micromolar range, demonstrating significant anticancer activity:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 0.65 | High sensitivity observed |
| HeLa | 2.41 | Moderate sensitivity |
These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to more potent analogs.
Synergistic Effects with Other Drugs
Additionally, studies exploring combinations of this compound with established chemotherapeutics like doxorubicin have revealed synergistic effects, enhancing overall cytotoxicity against resistant cancer cells . This combination therapy approach is particularly promising for improving treatment outcomes in difficult-to-treat cancer subtypes.
属性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-12-4-5-14(10-15(12)19)22-18(25)24-8-6-23(7-9-24)16-11-17(26-3)21-13(2)20-16/h4-5,10-11H,6-9H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHTOJGHXLLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














